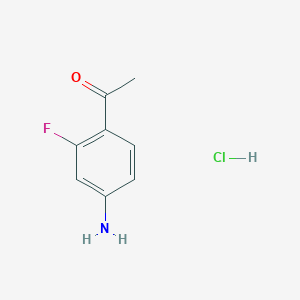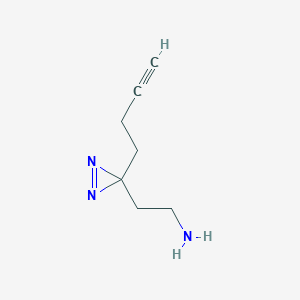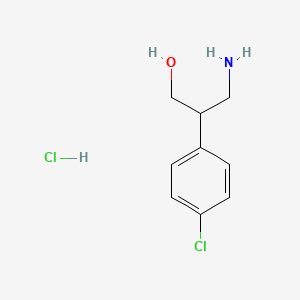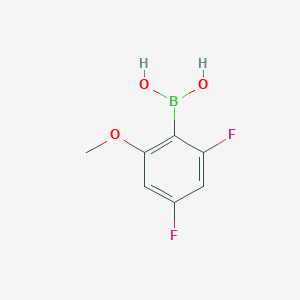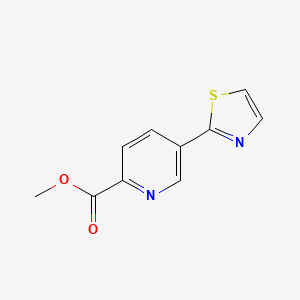![molecular formula C7H8Cl2N2 B1381876 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 1818847-83-4](/img/structure/B1381876.png)
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
描述
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound with a molecular formula of C7H8Cl2N2. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
作用机制
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its interaction with its targets.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Action Environment
The action, efficacy, and stability of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride could be influenced by various environmental factors. For instance, it’s known that the compound should be stored in a cool, dark place, preferably under 15°C , suggesting that temperature and light could affect its stability. Furthermore, the compound is known to be air sensitive , indicating that exposure to air could influence its action and efficacy.
生化分析
Biochemical Properties
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is Janus kinase 3 (JAK3), a cytoplasmic protein tyrosine kinase involved in cytokine-mediated signal transduction . By inhibiting JAK3, this compound modulates immune responses and inflammatory processes. The compound interacts with the active site of JAK3, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, particularly T cells, this compound inhibits the proliferation and differentiation induced by interleukins such as IL-2, IL-4, and IL-7 . This inhibition is achieved by blocking the JAK3-mediated signaling pathways, leading to reduced gene expression of cytokine-responsive genes. Additionally, this compound affects cellular metabolism by altering the metabolic flux and reducing the production of key metabolites involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK3, inhibiting its kinase activity . This binding prevents the phosphorylation of JAK3 and its downstream targets, including signal transducers and activators of transcription (STAT) proteins. The inhibition of STAT phosphorylation leads to decreased transcriptional activity of cytokine-responsive genes, ultimately modulating immune responses and inflammatory processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and cellular metabolism. In vitro studies have shown that prolonged treatment with this compound can result in reduced cell viability and altered immune cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits JAK3 activity and modulates immune responses without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and immunosuppression have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound inhibits JAK3, which plays a crucial role in cytokine-mediated signal transduction . This inhibition affects the metabolic flux of key metabolites involved in immune cell function and survival. Additionally, this compound may influence other metabolic pathways by altering the activity of enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction affects the localization and accumulation of the compound within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with JAK3 and other biomolecules involved in signal transduction . Additionally, post-translational modifications such as phosphorylation may influence the targeting and localization of the compound to specific cellular compartments, further modulating its biochemical effects.
准备方法
The synthesis of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride typically involves multiple steps One common method starts with commercially available starting materialsThis can be achieved through a series of reactions, including halogenation and cyclization . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
科学研究应用
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and immune diseases
Biological Studies: The compound is studied for its inhibitory effects on specific enzymes and receptors, making it a valuable tool in biochemical research.
Material Science: It is also explored for its potential use in the development of new materials with unique electronic properties.
相似化合物的比较
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can be compared with other similar compounds such as:
4-chloro-7-azaindole: Similar in structure but differs in the position of the nitrogen atoms within the ring.
1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom, which can significantly alter its chemical reactivity and biological activity.
7-azaindole: Another related compound with different biological properties due to the absence of the chlorine atom.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential as a pharmaceutical intermediate.
属性
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVUMXNWHUJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-83-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


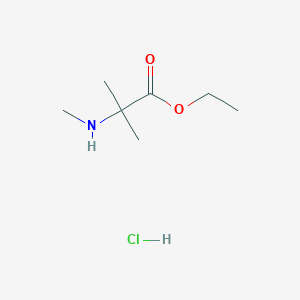

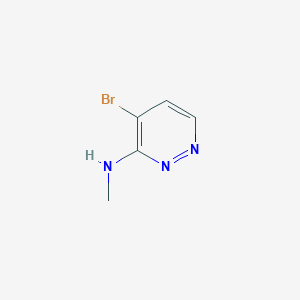
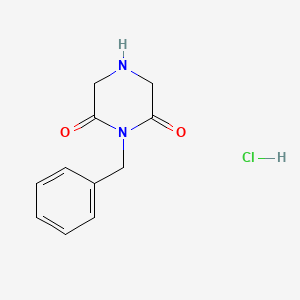
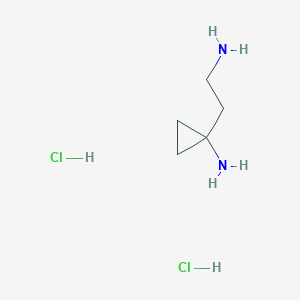
![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)

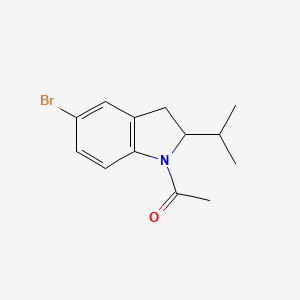
![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)
